molecular formula C16H18Cl2N4O B2404030 4-((1H-pyrazol-1-yl)methyl)-N-(3,4-dichlorophenyl)piperidine-1-carboxamide CAS No. 1421444-23-6

4-((1H-pyrazol-1-yl)methyl)-N-(3,4-dichlorophenyl)piperidine-1-carboxamide

Cat. No. B2404030
CAS RN: 1421444-23-6
M. Wt: 353.25
InChI Key: NRZRDZDHLSFGDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((1H-pyrazol-1-yl)methyl)-N-(3,4-dichlorophenyl)piperidine-1-carboxamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. Adenosine is an endogenous neuromodulator that plays a critical role in the regulation of various physiological processes, including sleep, cardiovascular function, and immune response. The adenosine A1 receptor is widely distributed in the central nervous system and peripheral tissues, and its activation has been shown to have both beneficial and detrimental effects on human health. Therefore, the development of selective antagonists of the adenosine A1 receptor, such as DPCPX, has attracted significant attention in the scientific community.

Scientific Research Applications

Molecular Interaction and Receptor Binding

4-((1H-pyrazol-1-yl)methyl)-N-(3,4-dichlorophenyl)piperidine-1-carboxamide exhibits potent and selective antagonist properties for the CB1 cannabinoid receptor. Molecular orbital methods have revealed distinct conformations of this compound, contributing to its interaction with the CB1 receptor. This interaction is characterized by specific binding interactions, suggesting the compound's potential utility in developing unified pharmacophore models for cannabinoid receptor ligands (Shim et al., 2002).

Structure-Activity Relationships

Studies on the structure-activity relationships of pyrazole derivatives, including this compound, have helped in understanding the structural requirements for potent and selective cannabinoid CB1 receptor antagonistic activity. These insights are valuable in the search for more selective and potent cannabimimetic ligands, potentially useful for therapeutic applications (Lan et al., 1999).

Synthesis and Radioligand Development

The synthesis of novel ligands like this compound has been pivotal in developing radioligands for PET imaging of cerebral cannabinoid receptors. These compounds display a combination of higher binding affinity and lower lipophilicity, making them promising candidates for imaging studies (Fan et al., 2006).

Metabolic Profiling

The in vitro metabolism of diarylpyrazoles, including this compound, has been studied to understand how their metabolites retain receptor binding properties. This research is crucial in developing cannabinoid receptor ligands with favorable metabolic profiles for therapeutic applications (Zhang et al., 2005).

properties

IUPAC Name

N-(3,4-dichlorophenyl)-4-(pyrazol-1-ylmethyl)piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18Cl2N4O/c17-14-3-2-13(10-15(14)18)20-16(23)21-8-4-12(5-9-21)11-22-7-1-6-19-22/h1-3,6-7,10,12H,4-5,8-9,11H2,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRZRDZDHLSFGDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=CC=N2)C(=O)NC3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.